molecular formula C8H10ClN3O B1410576 5-Chloropyrazine-2-carboxylic acid isopropylamide CAS No. 1637677-38-3

5-Chloropyrazine-2-carboxylic acid isopropylamide

Cat. No. B1410576
CAS RN: 1637677-38-3
M. Wt: 199.64 g/mol
InChI Key: IEJYWYDGRLGOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H3ClN2O2 . It has a molecular weight of 158.54 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Chloropyrazine-2-carboxylic acid is characterized by a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom and a carboxylic acid group . The InChI code for the compound is 1S/C5H3ClN2O2/c6-4-2-7-3 (1-8-4)5 (9)10/h1-2H, (H,9,10) .


Physical And Chemical Properties Analysis

5-Chloropyrazine-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 158.54 .

Scientific Research Applications

Anti-Tubercular Agents

5-Chloropyrazine-2-carboxylic acid isopropylamide: and its derivatives have been studied for their potential as anti-tubercular agents. These compounds have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives have shown significant inhibitory concentrations (IC50) and are more active than the standard drug Pyrazinamide, a well-known first-line drug used in shortening tuberculosis therapy .

Antimicrobial Activity

The pyrazine derivatives, including 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide , have been synthesized and evaluated for their antimicrobial activities. These studies focus on the compound’s efficacy against a range of microbial and fungal infections, indicating its potential as a broad-spectrum antimicrobial agent.

Kinase Inhibition

Derivatives of pyrazine, such as 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide , have shown activity in kinase inhibition. Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be pivotal in treating diseases like cancer. The pyrazine derivatives have been found to exhibit this activity, although the exact mechanisms are not fully understood .

Antiviral Properties

Research indicates that pyrazine derivatives may possess antiviral properties. While specific studies on 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide are limited, the broader class of pyrazine compounds has shown promise in this area, suggesting potential applications in antiviral drug development .

Antifungal Applications

Similar to their antimicrobial properties, pyrazine derivatives are also being explored for their antifungal applications. The structural features of 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide make it a candidate for the development of new antifungal agents, which could be significant given the rising concern over fungal resistance .

Bioluminescence Research

Pyrazine derivatives have been linked to bioluminescence, with compounds like coelenterazine being derived from pyrazine structures. While 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide itself may not be directly used in bioluminescence, its structural relatives contribute to understanding and harnessing this phenomenon for scientific applications .

Safety and Hazards

The compound is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-N-propan-2-ylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-5(2)12-8(13)6-3-11-7(9)4-10-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJYWYDGRLGOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide

Synthesis routes and methods

Procedure details

N,N-Diisopropylethylamine (2.6 mL, 15 mmol) was added to a mixture of 5-chloropyrazine-2-carboxylic acid (0.80 g, 5.0 mmol), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (2.46 g, 5.56 mmol) and 2-propanamine (0.47 mL, 5.6 mmol) in methylene chloride (20 mL). The reaction mixture was stirred at room temperature overnight. The reaction mixture was worked up with sat. aqueous NaHCO3, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column eluting with ethyl acetate in hexanes (0-15%) to afford the desired product. LCMS cacld. for C8H11ClN3O (M+1)+: m/z=200.1. Found: 200.1.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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